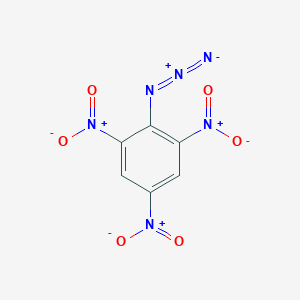

2-Azido-1,3,5-trinitrobenzene

Descripción

The exact mass of the compound 2-Azido-1,3,5-trinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azido-1,3,5-trinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,3,5-trinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-azido-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAXANKELJNWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390742 | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-31-3 | |

| Record name | NSC126434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2-Azido-1,3,5-trinitrobenzene (Picryl Azide) as an Energetic Material

Executive Summary

This guide provides a comprehensive technical overview of 2-Azido-1,3,5-trinitrobenzene (C₆H₂N₆O₆), commonly known as Picryl Azide or TNPA. This molecule is of significant interest to the energetic materials community due to its unique structure, which combines a highly nitrated aromatic ring with an energy-rich azide moiety. The presence of three electron-withdrawing nitro groups on the benzene ring, coupled with the azide group known for its high positive heat of formation, suggests a compound with significant energetic potential.[1]

While TNPA is a known compound, a comprehensive public-domain dataset detailing its specific energetic performance and sensitivity is notably scarce. Therefore, this document serves as both a repository of available information and a procedural guide for the researcher. It details a robust synthetic pathway, outlines the critical experimental methodologies required for its complete characterization, and provides context by comparing its anticipated properties with well-documented energetic materials. The focus is on the causality behind experimental design and the principles of safety and handling necessary for investigating novel energetic compounds.

Chemical Identity and Structural Rationale

2-Azido-1,3,5-trinitrobenzene is an aromatic compound belonging to the family of high-energy nitroaromatics. Its chemical and physical identity are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-azido-1,3,5-trinitrobenzene | |

| Common Name | Picryl Azide | |

| CAS Number | 1600-31-3 | |

| Molecular Formula | C₆H₂N₆O₆ | |

| Molecular Weight | 254.12 g/mol |

The energetic nature of TNPA is derived directly from its molecular architecture. The trinitrophenyl group (picryl) is a well-established energetic scaffold, also found in explosives like Trinitrotoluene (TNT) and Picric Acid. The azide group (-N₃) is intrinsically energetic; its decomposition is highly exothermic and liberates stable dinitrogen (N₂) gas, contributing significantly to the volume of detonation products and the overall energy output.[2] The combination of these two functional groups in a single molecule creates a high oxygen balance and a high density of energetic functionalities, making it a compelling target for research.

Synthesis and Spectroscopic Characterization

The synthesis of TNPA is not commonly detailed but can be reliably achieved via a two-step process starting from picric acid. The key is the conversion of the phenolic hydroxyl group to a good leaving group (chloride), followed by nucleophilic aromatic substitution with an azide salt.

Synthesis Workflow

The logical flow for synthesis involves preparing the necessary precursor, picryl chloride, and then performing the azidation reaction.

Safety, Handling, and Toxicology

Extreme caution is required when handling TNPA and its precursors.

-

Explosion Hazard: As a primary energetic material, TNPA should be assumed to be sensitive to impact, friction, electrostatic discharge (ESD), and heat. All handling should be done remotely where possible, with small quantities, and behind appropriate shielding.

-

Toxicity:

-

Trinitrobenzene Moiety: 1,3,5-Trinitrobenzene is a known toxic substance. Exposure can affect the blood (methemoglobinemia), liver, and central nervous system. [3] * Azide Moiety: Inorganic azides like sodium azide are highly toxic and can cause a rapid decrease in blood pressure, dizziness, and nausea. [4]Hydrazoic acid (HN₃), which can form if azides are mixed with acid, is a volatile and highly toxic poison.

-

-

Required PPE: Standard PPE includes safety glasses, a flame-retardant lab coat, and heavy-duty gloves. When handling the dry powder, conductive footwear and grounding straps should be used to prevent static buildup. All operations must be conducted in a designated explosives laboratory with appropriate ventilation and blast mitigation measures.

Conclusion

2-Azido-1,3,5-trinitrobenzene (TNPA) is a fascinating energetic material whose properties are dictated by the synergistic combination of a nitroaromatic core and an azide functional group. While its synthesis is achievable through established chemical pathways, its detailed energetic characterization remains a significant gap in the public literature. Based on the properties of structurally related compounds, TNPA is expected to be a powerful explosive, but its sensitivity to external stimuli is a critical unknown. This guide provides the necessary procedural framework for any researcher or organization to safely synthesize and comprehensively evaluate TNPA, contributing valuable data to the field of energetic materials science. The rigorous application of the described experimental methodologies is essential for determining its viability as a useful and safe energetic compound.

References

-

Hayes, D. V., & Honea, F. I. (n.d.). SYNTHESIS OF PICRYL CHLORIDE. OSTI.gov. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2015). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. Angewandte Chemie International Edition, 54(28), 8201–8204. [Link]

-

Bailey, A. S., & Case, J. R. (1958). Reaction of picryl azide with N-methylindoles: the crystal structure of 1-methyl-2-picryliminoindoline. Journal of the Chemical Society C: Organic, 2431. [Link]

-

Halasz, I., et al. (2021). Photolysis of the Insensitive Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). Molecules. [Link]

-

Wikipedia contributors. (2023). 1,3,5-Triazido-2,4,6-trinitrobenzene. Wikipedia. [Link]

-

Saleh, A. K., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

-

OZM Research. (n.d.). BFH-10 BAM FAll HAMMER (iMpACt tEStER). [Link]

-

Ahmed, M. A., Abuuznien, M. H. M., & Mohammed, A. A. (2020). Determination Physical and Explosion Properties for Lead Azide and Dextrin Lead Azide. European Academic Research, VIII(9), 5626-5638. [Link]

-

UTEC Corp. (n.d.). BAM Friction Test Apparatus. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3259340, 2-Azido-1,3,5-trinitrobenzene. [Link]

-

OZM Research. (n.d.). BFH SERIES. [Link]

-

The Organic Chemistry Tutor. (2020, April 20). Azide Synthesis. YouTube. [Link]

-

ET Users Group. (n.d.). Test 3 (b) (i): BAM Friction. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Lázaro, J., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. [Link]

-

OZM Research. (n.d.). fSkM-10 BAM fRICTION AppARATuS. [Link]

-

Chen, Y., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. MDPI. [Link]

-

Musil, T., et al. (2021). The Effect of the Reaction pH on Properties of Lead(II) Azide. PubMed. [Link]

-

van der Veken, P., et al. (2016). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC. [Link]

-

Liu, Y., et al. (2024). Influence of the Glycidyl Azide Polymer on the Energy Release of Aluminum Sub-Micron Particles under Ultrafast Heating Rates Stimulated by Electric Explosion and Solid Laser. MDPI. [Link]

-

Hasanova, F. M., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. MDPI. [Link]

-

Simpson, L. R., & Foltz, M. F. (n.d.). LLNL Small-Scale Friction Sensitivity (BAM) Test. OSTI.gov. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. [Link]

-

van der Heijden, A. E. D. M. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]

-

Badgujar, D. M., et al. (2018). The effect of glycidyl azide polymer on the stability and explosive properties of different interesting nitramines. RSC Publishing. [Link]

-

Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. [Link]

-

Persico, F., et al. (2023). Persistence of 2,4,6-triamino-1,3,5-trinitrobenzene in the environment. PubMed. [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Friction Sensitivity of Primary Explosives. [Link]

-

Chang, A., & Lamm, S. H. (2022). Sodium azide poisoning: a narrative review. PMC. [Link]

-

INCD INSEMEX. (2020). Assessing the impact sensitivity of explosives using the BHF-12A equipment. MATEC Web of Conferences. [Link]

-

Klapötke, T. M., et al. (2017). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. ResearchGate. [Link]

-

Fischer, D., et al. (2018). OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7434, 1,3,5-Trinitrobenzene. [Link]

Sources

A Comprehensive Technical Guide to the History and Development of Polynitro Aryl Azides as Energetic Materials

Abstract

The synthesis of novel energetic materials is a perpetual challenge, driven by the dual objectives of enhancing performance while ensuring safety and stability. Polynitro aryl azides, a class of compounds characterized by an aromatic ring bearing multiple nitro groups and an azide moiety, represent a fascinating intersection of high-energy functionalities. The nitro groups serve as an intramolecular oxygen source, while the azide group contributes a high enthalpy of formation and generates large volumes of nitrogen gas upon detonation. This guide provides a comprehensive technical overview of the history, development, synthesis, and properties of polynitro aryl azides. It traces their origins from early nitroaromatic explosives, details the synthetic methodologies and the chemical principles governing them, presents a comparative analysis of their performance characteristics, and explores modern research trends that are shaping the future of this energetic materials class. This document is intended for researchers and scientists in the fields of chemistry and materials science who are engaged in the development of advanced energetic materials.

Introduction to the Chemistry of Energetic Materials

The defining characteristic of a chemical explosive is the rapid and violent release of large amounts of energy from a confined space, typically involving the rapid expansion of gases.[1] This phenomenon is rooted in fundamental principles of chemical bonding and thermodynamics.

The Pillars of Power: Nitrogen and Oxygen

Many of the most powerful and widely used explosives are organic compounds containing nitrogen and oxygen. The underlying principle is the transformation from a high-energy, kinetically stable molecule into low-energy, highly stable gaseous products.[2]

-

The Role of Nitrogen: The extraordinary stability of dinitrogen gas (N₂) is key. The triple bond in N₂ is one of the strongest covalent bonds known. When an energetic material decomposes to form N₂, the vast difference in energy between the initial high-energy nitrogen-containing bonds (like N-NO₂ or -N₃) and the final low-energy N≡N bond is released, driving the explosion.[1]

-

The Role of Oxygen: For an explosion to be efficient, the carbon and hydrogen atoms in the organic backbone must be fully oxidized to CO, CO₂, and H₂O. The nitro (-NO₂) group is the most common carrier of oxygen in explosives, acting as an internal oxidant. This eliminates the need for an external oxygen source (like air), allowing for a much more rapid and powerful reaction.

Primary vs. Secondary Explosives: A Matter of Sensitivity

Energetic materials are broadly classified based on their sensitivity to initiation stimuli such as impact, friction, heat, or shock.

-

Primary Explosives: These are extremely sensitive materials that detonate very rapidly upon initiation.[3] Their primary function is not to do the main work of an explosion but to generate a powerful shockwave to initiate less sensitive explosives.[4] Inorganic azides like lead azide (Pb(N₃)₂) are classic examples.[3][5]

-

Secondary Explosives: These materials are significantly less sensitive and more stable, requiring the substantial shock from a primary explosive to detonate.[4] They are the workhorses of the explosives world, providing the bulk of the energy for military and industrial applications. Examples include 2,4,6-trinitrotoluene (TNT) and RDX.[2]

Polynitro aryl azides occupy a unique chemical space, often exhibiting sensitivity that places them between traditional primary and secondary explosives, making them a subject of intense research for specialized applications.

The Energetic Synergy of Polynitro and Azido Groups

The combination of multiple nitro groups and an azide group on a single aromatic ring is a deliberate strategy to maximize energy density.

-

The polynitro substitution ensures a favorable oxygen balance, promoting complete combustion of the aromatic backbone for maximum energy release. Furthermore, the strong electron-withdrawing nature of nitro groups significantly influences the chemical reactivity of the molecule.

-

The azido (-N₃) group is inherently energetic. It possesses a high positive enthalpy of formation and contributes to a high nitrogen content, leading to the generation of a large volume of N₂ gas upon decomposition—a key factor in detonation pressure and brisance.[6] The introduction of an azide group is a known strategy to increase the sensitivity of an energetic compound.[6][7]

The central challenge, which forms the core of research in this field, is to harness the immense energy potential of this combination while mitigating the inherent instability and sensitivity.[8]

Historical Trajectory and Foundational Compounds

The story of polynitro aryl azides is built upon the foundational discoveries in nitroaromatic chemistry.

The Precursors: Picric Acid and TNT

The era of high explosives began with nitroaromatics. Picric acid (2,4,6-trinitrophenol) was used for decades as a military explosive and shell filling, though its acidity and tendency to form dangerously sensitive metal picrate salts were significant drawbacks.[4] The synthesis of 2,4,6-trinitrotoluene (TNT) in 1863 by Julius Wilbrand, and the later discovery of its explosive properties in 1891, marked a turning point.[2] TNT's lower melting point (80°C) allowed it to be safely melt-cast into munitions, and its relative insensitivity made it a benchmark secondary explosive that remains in use today.[2] These early compounds established the viability of the polynitro benzene ring as a powerful energetic backbone.

The Archetype: Picryl Azide (2,4,6-Trinitrophenyl Azide)

Picryl azide stands as the most well-known and historically significant member of this class. It is synthesized from picryl chloride (the derivative of picric acid) and an azide salt. Its development represented one of the first successful integrations of the highly energetic azide functionality onto a robust polynitro aromatic core. Early research focused on its synthesis and its reactions, such as its interaction with N-methylindoles.[9] While too sensitive for widespread use as a secondary explosive, its properties made it a candidate for initiator compositions and a subject of academic study to understand the interplay between the azide group and multiple nitro substituents on an aromatic ring.

Synthesis and Chemical Principles

The synthesis of polynitro aryl azides is governed by the principles of aromatic chemistry, specifically the powerful activating effect of nitro groups on the benzene ring.

The Dominant Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most direct and common method for synthesizing polynitro aryl azides is through the nucleophilic aromatic substitution (S_NAr) reaction. This pathway is highly efficient precisely because of the molecular features that make the target compounds energetic.

Causality Behind the Choice of S_NAr: The presence of multiple, strongly electron-withdrawing nitro groups (especially at the ortho and para positions) polarizes the aromatic ring, making the carbon atoms attached to leaving groups (like halogens) highly electron-deficient (electrophilic). This renders the ring susceptible to attack by nucleophiles. The azide ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for this reaction. The mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which then collapses to the final product by expelling the leaving group.

Experimental Protocol: Synthesis of Picryl Azide (Illustrative)

The following protocol is a generalized representation for the synthesis of 2,4,6-trinitrophenyl azide (picryl azide) from 2,4,6-trinitrophenyl chloride (picryl chloride). Warning: This procedure involves highly energetic and sensitive materials and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions, including blast shields and remote handling equipment.

Step-by-Step Methodology:

-

Dissolution of Precursor: A solution of picryl chloride is prepared in a suitable solvent, such as acetone or a mixture of ethanol and water. The choice of solvent is critical to ensure the dissolution of the organic starting material.

-

Preparation of Azide Solution: A separate aqueous solution of sodium azide (NaN₃) is prepared. A slight molar excess of sodium azide is typically used to drive the reaction to completion.

-

Reaction Execution: The sodium azide solution is added dropwise to the stirred solution of picryl chloride at a controlled temperature, often room temperature or slightly below. The reaction progress can be monitored by the formation of a precipitate (the product) and the disappearance of the starting material (e.g., via TLC).

-

Isolation: Upon completion, the reaction mixture is often diluted with cold water to precipitate the product fully. The solid picryl azide is then collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water to remove any unreacted sodium azide and sodium chloride byproduct, followed by washing with a cold non-polar solvent like ethanol to remove organic impurities. Recrystallization may be performed from a suitable solvent (e.g., ethanol) for higher purity, though this step significantly increases risk and must be done with extreme care and on a small scale.

-

Drying and Storage: The purified product is dried carefully at low temperatures, away from light. It must be stored wet or under specific conditions as dictated by safety protocols for sensitive explosives.

Essential Characterization

Confirmation of the synthesized product's identity and purity is paramount. Standard techniques include:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption peak around 2100-2150 cm⁻¹ confirms the presence of the azide (-N₃) group. Peaks corresponding to the C-NO₂ bonds will also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecular structure, confirming the substitution pattern on the aromatic ring.[10]

-

Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, and N, which can be compared to the theoretical values.[10]

Caption: A typical workflow for the synthesis and verification of polynitro aryl azides.

Properties and Performance Metrics

The utility of an energetic material is defined by a balance of its performance and its sensitivity. Polynitro aryl azides often exhibit high performance but are hampered by significant sensitivity challenges.

Key Performance Indicators

-

Density (ρ): A higher density packs more energetic material into a given volume, which generally correlates with higher detonation performance.

-

Detonation Velocity (V_d): The speed at which the detonation shockwave travels through the explosive. Higher velocities are indicative of more powerful explosives.

-

Detonation Pressure (P): The pressure of the shockwave at the detonation front. It is a key measure of an explosive's shattering power or brisance.

The Sensitivity Dilemma

Sensitivity refers to the ease with which an explosive can be initiated by an external stimulus.

-

Impact Sensitivity (IS): Measures the energy required from a falling weight to cause detonation. A higher value (in Joules) means the material is less sensitive.

-

Friction Sensitivity (FS): Measures the force required to cause detonation when the material is subjected to friction. A higher value (in Newtons) indicates lower sensitivity.

-

Electrostatic Discharge (ESD) Sensitivity: A measure of the material's susceptibility to initiation by a spark. Azides are notoriously sensitive to ESD.[11]

Comparative Data of Energetic Materials

The table below provides a comparative overview of picryl azide against common primary and secondary explosives. Values can vary based on crystal form and test conditions.

| Compound | Type | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| Lead Azide (Pb(N₃)₂) | Primary | 4.71 | ~5,300 | 2.5 - 4 |

| TNT | Secondary | 1.65 | ~6,900 | 15 - 25 |

| RDX | Secondary | 1.82 | ~8,750 | 7 - 8 |

| Picryl Azide | Energetic Material | ~1.70 | ~7,000 | < 2 |

| Tetryl [12][13] | Secondary/Booster | 1.73 | ~7,570 | 5 |

Data compiled from various sources for illustrative comparison.

As the data illustrates, picryl azide has a detonation velocity comparable to TNT but possesses a dangerously high sensitivity, similar to or even greater than that of lead azide, making it unsuitable for roles where mechanical stability is required.

Caption: The influence of nitro and azide groups on explosive properties.

Modern Research and Future Outlook

While early polynitro aryl azides proved too sensitive for most applications, the fundamental concept of combining these energetic moieties remains attractive. Modern research focuses on strategies to tame this sensitivity while retaining high performance.

Shifting Backbones: The Rise of Heterocycles

A significant trend in modern energetic materials research is the move away from simple benzene rings towards nitrogen-rich heterocyclic structures like pyrazoles, triazoles, and tetrazoles.[7][10] These backbones offer several advantages:

-

Higher Enthalpy of Formation: The inherent energy content of the molecule is higher.

-

Increased Density: Often allows for more efficient molecular packing.

-

Greater Nitrogen Content: Leads to more complete combustion and higher gas production.

The synthesis of polynitro azido-tetrazoles or -triazoles represents the next generation of this class of materials, aiming for performance that exceeds traditional explosives like RDX and HMX.[8][14]

Strategies for Desensitization

Researchers are exploring several chemical strategies to improve the stability of highly energetic molecules:

-

Formation of Energetic Salts: By creating ionic derivatives (salts) of acidic energetic compounds, researchers can form dense, stable crystal lattices held together by strong electrostatic forces and hydrogen bonds, which can significantly reduce mechanical sensitivity.[15][16]

-

Co-crystallization: Combining two or more different explosive molecules into a single, stable crystal lattice can yield a new material with properties (often improved sensitivity) that are superior to the individual components.

-

Molecular Scaffolding: Incorporating bulky, stabilizing groups or linking energetic rings together can create more rigid molecules that are less prone to decomposition under mechanical stress.

The Role of Computational Science

The development of new explosives is no longer solely a matter of trial-and-error synthesis. Computational chemistry and machine learning now play a critical role.[17] High-level quantum mechanical calculations can predict key properties like density, heat of formation, and detonation performance before a molecule is ever synthesized, allowing researchers to screen vast libraries of potential candidates and focus their efforts on the most promising ones.[18] This "design-before-synthesis" approach accelerates discovery and improves safety.

Conclusion

The history of polynitro aryl azides is a compelling narrative of the relentless pursuit of greater explosive power. From the foundational discovery of picryl azide, these compounds have demonstrated both immense potential and significant peril. While the first generation of these materials was largely sidelined due to extreme sensitivity, the core concept has been revitalized by modern chemical strategies. By moving to heterocyclic backbones, employing desensitization techniques like salt formation, and leveraging the predictive power of computational chemistry, scientists are creating a new family of advanced energetic materials. The future of this field lies in the precise molecular engineering of compounds that achieve an optimal balance—delivering unprecedented performance while ensuring the stability and safety required for practical application.

References

- CN101982454A - Method for synthesizing tri-amino trinitrobenzene (TATB) by trinitrotoluene (TNT)

- Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic M

- The Explosive History of Nitrogen | Energy Foundations for High School Chemistry. (URL: )

- Synthesis and energetic properties of polynitro aryl-azole derivatives - ResearchG

- The Explosive Chemistry of Nitrogen * A Fascinating Journey From 9th Century to the Present - ResearchG

- Nitramine | C7H5N5O8 | CID 10178 - PubChem. (URL: )

- History of Explosives | PDF - Scribd. (URL: )

- The Synthesis, Structure, and Properties of a Polynitro Energetic Complex with a Hexaamminecobalt(III) Ion as a Stabilizing Core - MDPI. (URL: )

- Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC. (URL: )

- Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents - Diva-portal.org. (URL: )

- The effect of glycidyl azide polymer on the stability and explosive properties of different interesting nitramines - PMC - NIH. (URL: )

- Decoding hexanitrobenzene (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) as two distinctive energetic nitrobenzene compounds by machine learning - RSC Publishing. (URL: )

- Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initi

- 5,10,15,20-Tetra(2-nitrophenyl)porphyrin | C44H26N8O8 | CID 135427384 - PubChem. (URL: )

- Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives - Dalton Transactions (RSC Publishing). (URL: )

- The effect of glycidyl azide polymer on the stability and explosive properties of different interesting nitramines - RSC Publishing. (URL: )

- Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. (URL: )

- Overview of Explosive Initi

- EP0070932A2 - Initiatory explosive for detonators and method of preparing the same - Google P

- Tetryl - Wikipedia. (URL: )

- Preparation of Polyfunctional Acyl Azides - Organic Chemistry Portal. (URL: )

- Synthesis of hexanitrobenzene - US4262148A - Google P

- Reaction of picryl azide with N-methylindoles: the crystal structure of 1-methyl-2-picryliminoindoline - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: )

- Azide | Synthesis, Reactions, Explosive - Britannica. (URL: )

- Chemistry experiment 42 - Explosive properties of azides - YouTube. (URL: )

- Styphnic acid - Wikipedia. (URL: )

- Hexanitrobenzene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )

- Novel polynitro azoxypyrazole-based energetic materials with high performance - Dalton Transactions (RSC Publishing). (URL: )

- An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. (URL: )

- 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem - NIH. (URL: )

- Recent Advances in the Synthesis of High Explosive M

- Research on the Detonation Process of Explosives Containing Sodium Azide. (URL: )

- Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines - White Rose eTheses Online. (URL: )

- The Effect of the Reaction pH on Properties of Lead(II) Azide - MDPI. (URL: )

- Encoding hexanitrobenzene (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)

- Synthesis of Azides | Request PDF - ResearchG

- LEAD AZIDES FOR USE IN DETON

- Nitrimine and Azide Combined in a Heterocyclic Explosive - ChemistryViews. (URL: )

- Azidoazide azide - American Chemical Society. (URL: )

- Response Surface Optimization of Lead Azide for Explosive Deton

- unclassified ad number - DTIC. (URL: )

- Azides - Sigma-Aldrich. (URL: )

- Basic explosive properties of lead azide compared to lead styphnate....

- Styphnic acid - Sciencemadness Wiki. (URL: )

Sources

- 1. highschoolenergy.acs.org [highschoolenergy.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of High Explosive Materials [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction of picryl azide with N-methylindoles: the crystal structure of 1-methyl-2-picryliminoindoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tetryl - Wikipedia [en.wikipedia.org]

- 14. Novel polynitro azoxypyrazole-based energetic materials with high performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Decoding hexanitrobenzene (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) as two distinctive energetic nitrobenzene compounds by machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

role of picryl azide in high-nitrogen energetic materials research

Technical Guide: The Role of Picryl Azide in High-Nitrogen Energetic Materials Research

Executive Summary

Picryl Azide (2,4,6-trinitrophenyl azide) occupies a critical niche in the hierarchy of energetic materials. It serves not merely as a standalone explosive but as a high-reactivity intermediate for synthesizing hypergolic fuels, fused-ring systems (benzofuroxans), and nitrogen-rich heterocycles via cycloaddition.

This guide addresses the synthesis, thermodynamic behavior, and synthetic utility of picryl azide. It is designed for synthetic chemists and material scientists, bridging the gap between fundamental organic synthesis and high-energy density material (HEDM) engineering.

Part 1: Chemical Architecture & Energetic Profile

Picryl azide is characterized by extreme steric congestion and electronic deficiency. The presence of three nitro groups (

Key Properties:

-

Formula:

-

Structure: An azide group (

) ipso-substituted on a trinitrobenzene scaffold. -

Energetic Classification: Primary/Secondary explosive borderline. It exhibits high sensitivity to impact and friction, necessitating handling protocols similar to lead azide.

Table 1: Physicochemical & Energetic Properties

| Property | Value / Description | Significance |

| Melting Point | Decomposes near melting; limits melt-casting utility. | |

| Decomposition ( | Thermal rearrangement occurs before detonation. | |

| Impact Sensitivity | High ( | Comparable to primary explosives; requires electrostatic discharge (ESD) grounding. |

| Nitrogen Content | Moderate, but serves as a gateway to higher N-content derivatives. | |

| Reactivity | High Electrophilicity | Accelerates nucleophilic attacks and 1,3-dipolar cycloadditions. |

Part 2: Synthesis & Purification Protocol

Safety Warning: All procedures involving picryl azide must be performed behind a blast shield using Kevlar gloves and ESD-safe equipment. Scale should never exceed 1-2 grams in a research setting.

The synthesis exploits a Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Picryl Chloride (

) in acetone (Solvent A). -

Prepare a saturated solution of Sodium Azide (

, -

Note: Acetone is preferred over ethanol to prevent side-reactions (ether formation) and ensure solubility.

-

-

The Reaction (Controlled Addition):

-

Work-up & Isolation:

-

Stir for 1 hour at

. A precipitate (NaCl) and the product will form. -

Pour the mixture into ice-cold water (

volume) to precipitate the full product yield. -

Filtration: Filter carefully using a plastic or fritted glass funnel (avoid metal spatulas).

-

Washing: Wash with cold water to remove excess

and NaCl.

-

-

Drying:

-

Air dry in a desiccator. Do not use oven heat due to thermal instability.

-

Part 3: Synthetic Utility – The "Pivot" Molecule

Picryl azide is rarely the final product. Its value lies in two primary reaction pathways: Thermal Rearrangement and 1,3-Dipolar Cycloaddition (Click Chemistry) .

Pathway A: The Benzofuroxan Rearrangement

Upon heating, picryl azide undergoes an intramolecular cyclization to form 4,6-dinitrobenzofuroxan-1-oxide (DNBF) . This reaction releases

-

Significance: DNBF and its derivatives are more thermally stable than the parent azide and are investigated as metal-free primary explosives or sensitizers.

Pathway B: Energetic Click Chemistry

Picryl azide is a "super-electrophile" in click chemistry. Unlike phenyl azide, the trinitro-substitution dramatically lowers the activation energy for reacting with alkynes.

-

Application: Synthesis of 1,2,3-triazoles linked to energetic backbones.

-

Mechanism: The azide (1,3-dipole) reacts with an alkyne (dipolarophile) to form a triazole ring.[3][4][5] This stabilizes the nitrogen chain while increasing the overall heat of formation.

Visualizing the Synthetic Pathways

Figure 1: The central role of picryl azide as a divergent intermediate for fused-ring systems (DNBF) and nitrogen-rich heterocycles (Triazoles).

Part 4: Cross-Disciplinary Insight (Pharma & Materials)

While this guide focuses on energetics, the Click Chemistry efficiency of picryl azide offers a model for drug discovery.

-

Bio-isosteres: The triazole ring formed via picryl azide chemistry is a known bio-isostere for amide bonds in pharmaceuticals.

-

Kinetic Benchmarking: Because picryl azide reacts so rapidly due to electronic activation, it is often used as a kinetic benchmark to test the reactivity of novel strained alkynes (e.g., cyclooctynes) used in bio-orthogonal labeling.

Part 5: Safety & Handling Protocol (Self-Validating System)

To ensure trustworthiness and safety, follow this logic-gated workflow. If any "Check" fails, the experiment must be halted.

Figure 2: Logic-gated safety workflow for handling high-sensitivity azides.

References

-

Synthesis & Kinetics: Hayes, D. V., & Honea, F. I. (n.d.). Synthesis of Picryl Chloride. OSTI. Retrieved from

-

Click Chemistry Mechanism: Ess, D. H., et al. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society. Retrieved from

-

Thermal Decomposition: Zeman, S., et al. (2010).[6] Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. PubMed. Retrieved from (Contextual reference on furoxan stability derived from azide precursors).

-

Friction Sensitivity: Matyáš, R., et al. (2012).[7] Sensitivity to friction for primary explosives. Journal of Hazardous Materials. Retrieved from

-

Benzofuroxan Derivatives: Cerecetto, H., et al. (2009).[8] Anti-trypanosomatid benzofuroxans and deoxygenated analogues. PubMed. Retrieved from

Sources

- 1. s3.smu.edu [s3.smu.edu]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitivity to friction for primary explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-trypanosomatid benzofuroxans and deoxygenated analogues: synthesis using polymer-supported triphenylphosphine, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Decomposition Pathways of Aromatic Azides under Thermal Stress: A Technical Guide

Abstract

This technical guide delineates the thermal decomposition mechanisms of aromatic azides (

Mechanistic Pathways: The Nitrene Cascade

The thermal decomposition of aromatic azides is not a simple elimination reaction; it is a multi-step cascade governed by the electronic states of the reactive intermediate: the nitrene (

The Primary Event: Nitrogen Extrusion

Upon thermal stress (typically

Singlet vs. Triplet Nitrene Dynamics

The incipient nitrene is formed in a singlet state (

-

Singlet Nitrene (

): Highly electrophilic. It is responsible for the critical ring expansion pathway. -

Triplet Nitrene (

): Acts as a diradical. It primarily undergoes hydrogen abstraction (forming amines) or dimerization (forming azo compounds,

The Ring Expansion Pathway (The Hazard Core)

The most significant decomposition pathway for aromatic azides—and the primary source of "tar" and polymeric sludge—is the rearrangement of the singlet nitrene.

-

Valence Isomerization: The singlet nitrene cyclizes onto the ortho-carbon to form a bicyclic benzazirine .

-

Ring Expansion: The benzazirine rapidly rearranges into a seven-membered cyclic ketenimine (1,2,4,6-azepinetetraene), often referred to as a dehydroazepine .

-

Polymerization: This electrophilic ketenimine is highly reactive toward nucleophiles (including the parent azide) and itself, leading to rapid, exothermic polymerization.

Figure 1: The divergence of nitrene pathways. The red path indicates the high-exotherm ring expansion route leading to thermal runaway.

Kinetic & Thermodynamic Profiling

Understanding the kinetics is crucial for defining the "Safe Operating Window."

Activation Energy ( )

For most phenyl azides, the activation energy for

-

Electron-Withdrawing Groups (EWGs): Substituents like

or -

Electron-Donating Groups (EDGs): Groups like

can stabilize the nitrene but may facilitate the electrophilic ring expansion.

Autocatalysis

Decomposition of azides often exhibits autocatalytic behavior . The formation of acidic byproducts or active polymer surfaces can lower the activation barrier for remaining azide molecules.

-

Implication: A standard dynamic DSC scan may underestimate the risk because it does not account for the induction time (time-to-detonation) at isothermal conditions.

Quantitative Data Summary

| Parameter | Typical Range | Critical Significance |

| Onset Temp ( | 110°C – 160°C | The absolute ceiling for process safety. Subtract 50-100K for safe operating temp. |

| Enthalpy ( | -200 to -500 kJ/mol | High energy release. |

| Pressure Rise | Rapid | |

| TMR | Variable | Time to Maximum Rate. Must be |

Safety Assessment Workflow

Trustworthiness in safety relies on a "Tiered Approach." Never scale up an azide reaction without passing through these gates.

Figure 2: The tiered safety assessment workflow for aromatic azides.

Tier 1: The "Rule of Six"

Before synthesis, apply the empirical stability rule.

- : Number of Carbon atoms[2]

- : Number of Oxygen atoms

- : Number of Nitrogen atoms

-

Guidance: If the ratio is

, the molecule is likely shock-sensitive and should be handled only in solution.

Tier 2: Differential Scanning Calorimetry (DSC)

Protocol:

-

Sample: 2–5 mg of azide (pure or concentrated oil).

-

Crucible: Gold-plated high-pressure crucibles (sealed) are mandatory. Standard aluminum pans may rupture due to

pressure, causing artifactual endotherms (evaporation) that mask the exotherm. -

Ramp Rate: 5°C/min.

-

Analysis: Identify

(detectable exotherm start) and integrate peak area for-

Warning: If

J/g, the substance has detonation potential.

-

Tier 3: Accelerating Rate Calorimetry (ARC)

DSC provides dynamic data; ARC provides adiabatic data, simulating a cooling failure in a large reactor.

-

Goal: Determine

-corrected onset temperature and -

Why: Azides often "cook off" at lower temperatures than DSC suggests due to slow induction periods (autocatalysis).

Experimental Protocols for Safe Handling

Solvent Selection

-

Avoid: Halogenated solvents (DCM, Chloroform).[2][3]

-

Reason: Azide ions can react with di/tri-halomethanes to form diazidomethane (

), which is extremely explosive.

-

-

Preferred: Toluene, Ethyl Acetate, or THF (if compatible).

Quenching Protocol

Never concentrate an azide reaction to dryness unless stability is proven.

-

Chemical Quench: Use phosphines (Staudinger reduction) or thiols to reduce residual azide to amine before disposal.

-

Dilution: Maintain concentration

M during processing.

Heavy Metal Exclusion[5]

-

Hazard: Sodium azide reacts with Copper, Lead, or Mercury to form Heavy Metal Azides (e.g.,

), which are primary explosives (highly shock-sensitive). -

Protocol: Use glass or Teflon-lined reactors. Avoid brass fittings or lead solder in waste lines.

References

-

Bordwell, F. G., et al. (1988). Acidities and homolytic bond dissociation energies of the acidic N-H bonds in radical cations. Journal of the American Chemical Society. Link

-

Braslavsky, S. E. (2007). Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006). Pure and Applied Chemistry. Link

-

Grisch, F., et al. (1958). The Thermal Decomposition of Phenyl Azide. Journal of the Chemical Society. Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

-

Occupational Safety and Health Administration (OSHA) . Sodium Azide: Hazard Communication. Link

-

Stanford Environmental Health & Safety . Information on Azide Compounds. Link

-

University of Pittsburgh . Safe Handling of Azides. Link

-

Wang, Y., et al. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega. Link

Sources

- 1. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Picryl Azide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions with picryl azide (2,4,6-trinitrophenyl azide). The protocols and insights are curated for professionals in research and development who require a robust understanding of the reaction's scope, limitations, and safety considerations.

Introduction: The Unique Reactivity of Picryl Azide

Picryl azide stands as a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity is driven by the presence of three strongly electron-withdrawing nitro groups (-NO₂) on the aromatic ring. These groups create a significant electron deficiency, making the ring highly susceptible to attack by nucleophiles. This heightened electrophilicity allows for reactions to proceed under relatively mild conditions with a wide array of nucleophiles.[1]

The general mechanism for the SNAr reaction of picryl azide follows a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the azide group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the elimination of the azide ion as a leaving group.

Safety First: Handling Picryl Azide and Related Compounds

Critical Safety Warning: Picryl azide is a high-energy material and should be handled with extreme caution. It is a polynitrated aromatic azide, a class of compounds known for their explosive potential. All manipulations should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.

-

Thermal Stability: Avoid heating picryl azide, as it can decompose explosively. Reactions should be conducted at or below room temperature whenever possible.

-

Mechanical Shock: Picryl azide and its heavy metal salts can be sensitive to shock and friction. Avoid grinding the solid material and use plastic or Teflon-coated spatulas.

-

Storage: Store picryl azide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Azide Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[2] Handle with care and avoid inhalation or skin contact.

-

Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the general mechanism of the SNAr reaction with picryl azide and a typical experimental workflow.

Caption: General SNAr mechanism of picryl azide.

Caption: A typical experimental workflow for SNAr reactions.

Reaction Parameters and Protocols

The choice of solvent, base (if necessary), and temperature are critical for a successful SNAr reaction with picryl azide. The following sections provide detailed protocols for different classes of nucleophiles.

Table 1: Summary of Reaction Conditions

| Nucleophile Class | Typical Solvents | Base (if required) | Temperature (°C) |

| Amines (Primary & Secondary) | Acetonitrile, THF, Dichloromethane | None or Triethylamine | 0 to 25 |

| Alkoxides | Corresponding Alcohol, THF, DMF | Generated in situ (e.g., NaH, KHMDS) | -20 to 25 |

| Thiolates | DMF, Acetonitrile, THF | Triethylamine, K₂CO₃ | 0 to 25 |

Protocol 1: Reaction with Amine Nucleophiles

This protocol is exemplified by the reaction of picryl azide with a secondary amine. A published example of a similar reaction is the treatment of picryl azide with N-methylindoles.[3]

Materials:

-

Picryl Azide (1.0 eq)

-

Amine Nucleophile (1.1 - 1.5 eq)

-

Anhydrous Acetonitrile

-

Triethylamine (optional, for scavenging protons if the amine salt is used)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve picryl azide in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of the amine nucleophile in anhydrous acetonitrile to the stirred picryl azide solution over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights:

-

The high reactivity of picryl azide often allows these reactions to proceed without the need for a base.

-

For less nucleophilic amines, the reaction may require gentle warming or the use of a more polar solvent like DMF. However, exercise extreme caution with heating.

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol describes the reaction of picryl azide with an alkoxide generated in situ.

Materials:

-

Picryl Azide (1.0 eq)

-

Corresponding Alcohol (as solvent or co-solvent)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Hexamethyldisilazide (KHMDS, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Alkoxide Generation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C and slowly add the alcohol. Stir for 20-30 minutes at 0 °C to allow for the complete formation of the sodium alkoxide.

-

Picryl Azide Addition: In a separate flask, dissolve picryl azide in anhydrous THF. Cool this solution to -20 °C.

-

Reaction: Slowly add the pre-formed alkoxide solution to the picryl azide solution via a cannula, maintaining the temperature at -20 °C.

-

Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Workup:

-

Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Expert Insights:

-

The use of a strong, non-nucleophilic base like NaH or KHMDS is crucial for the quantitative formation of the alkoxide without competing side reactions.[4]

-

The reaction is performed at low temperatures to control the high reactivity and minimize potential decomposition of the picryl azide.

Protocol 3: Reaction with Thiolate Nucleophiles

This protocol outlines the reaction with a thiolate, which can be generated in situ using a mild base.

Materials:

-

Picryl Azide (1.0 eq)

-

Thiol (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃, 1.5 eq) or Triethylamine (Et₃N, 1.5 eq)

Procedure:

-

Preparation: To a solution of the thiol in anhydrous DMF, add potassium carbonate or triethylamine. Stir the mixture at room temperature for 15-20 minutes to generate the thiolate.

-

Reaction: Cool the thiolate solution to 0 °C. Add a solution of picryl azide in anhydrous DMF dropwise to the stirred thiolate solution.

-

Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the picryl azide is consumed (typically 1-2 hours).

-

Workup:

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization.

Expert Insights:

-

Thiols are excellent nucleophiles in SNAr reactions.[5] The use of a mild base like K₂CO₃ is generally sufficient to generate the more nucleophilic thiolate.

-

DMF is a good solvent choice for this reaction as it effectively dissolves the reactants and facilitates the SNAr process.

Product Consideration: The Azide-Tetrazole Equilibrium

A crucial aspect to consider in the products of these reactions is the potential for azide-tetrazole isomerization, particularly when the substitution introduces a nitrogen atom adjacent to the picryl ring. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents.[6][7] While the azide form is often favored for simple aryl azides, the presence of adjacent heteroatoms can shift the equilibrium towards the fused tetrazole ring system. Researchers should be aware of this possibility and utilize appropriate analytical techniques (e.g., variable temperature NMR, IR spectroscopy) to characterize the product structure accurately.[8][9][10]

Conclusion

Nucleophilic aromatic substitution on picryl azide is a powerful transformation for the synthesis of highly functionalized aromatic compounds. The extreme activation provided by the three nitro groups allows for a broad range of nucleophiles to be employed under mild conditions. However, the high-energy nature of the substrate necessitates strict adherence to safety protocols. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively and safely utilize picryl azide in their synthetic endeavors.

References

-

SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Retrieved from [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Retrieved from [Link]

-

SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7675. [Link]

-

Reaction of picryl azide with N-methylindoles: the crystal structure of 1-methyl-2-picryliminoindoline. (1970). Journal of the Chemical Society C: Organic, 2604. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2015). Chemical Science, 6(10), 5861–5870. [Link]

-

Nucleofugicity in the Aromatic Nucleophilic Substitution Reaction of Picryl Derivatives with Nitrite Ion in Acetonitrile. (1980). Kyoto University Research Information Repository. [Link]

-

Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022). DR-NTU. [Link]

-

Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020). OSTI.gov. [Link]

-

Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

-

Reaction Examples. (n.d.). Retrieved from [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh Safety Manual. [Link]

-

Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. (1981). The Journal of Organic Chemistry, 46(11), 2280–2286. [Link]

-

Studies on the Azidoazomethine-Tetrazole Equilibrium. II. 4-Azidopyrimidines. (1969). The Journal of Organic Chemistry, 34(11), 3366–3370. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4782–4785. [Link]

-

Reaction of picryl azide with aryloxyallenes. (1989). The Journal of Organic Chemistry, 54(1), 126–129. [Link]

-

Nucleofugicity in the Aromatic Nucleophilic Substitution Reaction of Picryl Derivatives with Nitrite Ion in Acetonitrile. (1980). Kyoto University Research Information Repository. [Link]

-

Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H)-one and 2-azido-4-chloro-6-phenylpyrimidine. (2025). ResearchGate. [Link]

-

Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. (2025). ResearchGate. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University of Bristol. [Link]

-

Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. (n.d.). Dalal Institute. [Link]

-

Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. (2017). PubMed Central. [Link]

-

AZDye 568 Picolyl Azide Safety Data Sheet. (n.d.). Advanced Bio-Technologies (ABT). [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. [Link]

-

Studies on the Azidoazomethine-Tetrazole Equilibrium. (1962). Journal of the American Chemical Society, 84(10), 1765–1771. [Link]

-

Safe Handling of Picric Acid. (n.d.). University of California, Berkeley, Environment, Health & Safety. [Link]

-

A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. (2021). National Institutes of Health. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Guidelines for the Safe Handling of Picric Acid. (2019). The University of Tennessee Health Science Center. [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. ucd.ie [ucd.ie]

- 3. Reaction of picryl azide with N-methylindoles: the crystal structure of 1-methyl-2-picryliminoindoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Guide to Solvent Selection for the Recrystallization of Polynitro Azides

Abstract

Polynitro azides represent a class of high-energy density materials (HEDMs) where purification is paramount not only for performance but, more critically, for safety. Recrystallization is the primary method for purifying these sensitive compounds, as crystalline defects and impurities can drastically increase their sensitivity to shock, friction, and thermal stimuli.[1][2] The selection of an appropriate solvent system is the most critical decision in the entire recrystallization process. An incorrect choice can lead to low yield, poor crystal quality, or, in the worst-case scenario, a catastrophic decomposition event. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed and safe decisions when selecting solvents for the recrystallization of polynitro azides. It integrates theoretical principles with actionable protocols, emphasizing a safety-first, self-validating approach to handling these hazardous materials.

The Criticality of Solvent Selection: A Matter of Safety and Purity

Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of pure crystals.[3][4] For energetic materials, the quality of the crystalline product—defined by its size, morphology, purity, and internal defects—is directly linked to its stability.[1] Defects in the crystal lattice can act as "hot spots" where energy from an external stimulus (like a shockwave) can concentrate, potentially initiating a detonation.[1]

The azide functional group (-N₃) and multiple nitro groups (-NO₂) impart a significant amount of stored chemical energy, rendering these molecules inherently hazardous. The solvent is not merely a passive medium; it actively interacts with the solute and can profoundly influence the safety and outcome of the crystallization process. Therefore, solvent selection must be a deliberate, knowledge-driven process, balancing the thermodynamic requirements of crystallization with the kinetic and reactive hazards of the material.

Theoretical Pillars of Solvent Selection for Energetic Materials

The ideal solvent for recrystallizing any compound should meet several criteria.[3][5] However, for polynitro azides, these criteria are filtered through an additional, non-negotiable lens of safety and compatibility.

Fundamental Solubility Principles

An optimal recrystallization solvent should exhibit a steep solubility curve with respect to temperature:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve the polynitro azide at a temperature safely below the compound's decomposition point.

-

Low Solubility at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a high recovery yield.

-

Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[5]

The Causality of Chemical Compatibility

-

Inertness is Paramount: The solvent must be chemically inert and not react with the polynitro azide.[3] This is the most critical safety consideration. Solvents with acidic protons can react with the azide group to form highly unstable and explosive hydrazoic acid (HN₃).[6] Halogenated solvents (e.g., DCM, chloroform) should also be avoided due to potential reactivity.[6]

-

Thermal Stability: The process temperature must be kept well below the decomposition temperature of the energetic material.[7][8] This necessitates selecting a solvent with a boiling point that allows for dissolution at a safe temperature margin. Differential Scanning Calorimetry (DSC) should be performed on the raw material to determine its decomposition onset temperature before any recrystallization is attempted.

-

Avoiding Sensitive Adducts: The solvent should not form solvates or co-crystals that are more sensitive than the parent compound. While co-crystallization can sometimes be used to decrease sensitivity, an unintended solvate formation can have the opposite effect.[9]

Polarity and the "Like Dissolves Like" Paradigm

The presence of multiple nitro and azide groups makes these molecules highly polar. Therefore, polar solvents are often required for their dissolution.

-

Polar Protic Solvents (e.g., ethanol, methanol): These can hydrogen bond with the solute, aiding dissolution. However, their reactivity must be carefully assessed.[6]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These are often good candidates as they can dissolve polar compounds without the risk of acidic proton transfer.[10][11]

-

Solvent Mixtures: When a single solvent does not provide the ideal solubility profile, a two-solvent system can be employed.[4][12] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.[3]

Influence on Crystal Morphology

The solvent has a profound impact on the final crystal habit (shape).[13][14] This is because solvent molecules interact differently with the various growing faces of the crystal, potentially inhibiting or promoting growth in specific directions.[14] For energetic materials, a more spherical or block-like morphology is generally desirable as it reduces the risk of initiation by friction or impact compared to needle-like or plate-like crystals.[13]

A Systematic Workflow for Solvent Selection

A methodical approach is required to identify a safe and effective solvent system. The following workflow, visualized in the diagram below, provides a structured decision-making process.

Caption: A generalized workflow for single-solvent recrystallization.

Procedure:

-

Place the crude polynitro azide and a boiling chip into an appropriately sized Erlenmeyer flask.

-

Add a small amount of the selected hot solvent to the flask. [4]3. Gently heat the flask on a hot plate or in a water bath until the solvent boils. Swirl the flask continuously.

-

Continue adding small portions of hot solvent until the solid has just completely dissolved. Do not add a large excess of solvent. [4]5. If there are insoluble impurities, perform a hot filtration at this stage (an advanced technique requiring specific precautions not detailed here).

-

Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [4]7. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals thoroughly in a vacuum desiccator at room temperature. Never use oven heating. The presence of residual solvent can sensitize the material.

Conclusion

The recrystallization of polynitro azides is a high-stakes procedure where meticulous planning and an unwavering commitment to safety are essential. The solvent is not merely a medium but an active variable that dictates the purity, crystal quality, and, most importantly, the safety of the entire process. By adhering to a systematic selection workflow—beginning with theoretical assessment and thermal analysis, followed by careful small-scale screening and methodical optimization—researchers can significantly mitigate the inherent risks. The protocols outlined in this guide are designed to be self-validating, forcing a cautious, step-wise approach. Ultimately, a successful recrystallization is not only one that yields a pure product but one that is completed without incident.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Quora. What is the best solvent for recrystallization?. (2017-02-16). [Link]

-

University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

-

Jablonský, M., et al. Long-term isothermal stability of deep eutectic solvents. BioResources. [Link]

-

Jia, P., et al. Delving into the thermal and energetic properties of the polyvinyl azide along with its compatibility with nitrocellulose. ResearchGate. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Professor Dave Explains. Recrystallization. YouTube. (2020-01-10). [Link]

-

Unknown Source. Crystallization Solvents.pdf. [Link]

-

Chebil, L., et al. Solubility of Flavonoids in Organic Solvents. Scite.ai. [Link]

-

Zimmermann, E. Crystallization of Energetic Materials. ChemistryViews. (2011-03-14). [Link]

-

Millar, D., et al. Chapter 6: Co-crystallization of Energetic Materials. Royal Society of Chemistry. [Link]

-

Xu, Y., et al. The Synthesis, Structure, and Properties of a Polynitro Energetic Complex with a Hexaamminecobalt(III) Ion as a Stabilizing Core. PubMed Central. (2025-06-25). [Link]

-

Unknown Source. A study on the thermal stability of organic azides. ResearchGate. [Link]

-

Nerz, D. EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. [Link]

-

Agilent. SAFETY DATA SHEET - Polynuclear Aromatic Hydrocarbon Standard. [Link]

-

Ji, Y., et al. Deciphering Solvent Effect on Crystal Growth of Energetic Materials for Accurate Morphology Prediction. ACS Publications. (2020-01-16). [Link]

-

Unknown Source. Methods to Determine the Compatibility and Degradation of Organic Materials. DTIC. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Wang, X., et al. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Cudzilo, S., et al. The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. MDPI. (2018-12-16). [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

-

Krabbendam-La Haye, E., et al. Compatibility testing of energetic materials at TNO-PML and MIAT. ResearchGate. [Link]

-

International Labour Organization. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). [Link]

-

Fischer, N., et al. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]

-

Zhang, L., et al. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]

-

van der Heijden, A. Energetic Materials: Crystallization, Characterization and Insensitive Plastic Bonded Explosives. ResearchGate. [Link]

-

Purdue University. Industrial Perspectives on Energetic Materials. (2021-12-07). [Link]

-

A. G. Layne, Inc. Aromatic 100 - SAFETY DATA SHEET. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Home Page [chem.ualberta.ca]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. scite.ai [scite.ai]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Note & Protocol: Safe Storage of Thermally Unstable Organic Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Organic Azides

Organic azides are a class of highly versatile and reactive compounds that have found widespread application in chemical synthesis, drug development, bioconjugation ("click chemistry"), and materials science.[1][2] Their utility stems from the unique reactivity of the azide functional group (-N₃), which can undergo a variety of transformations, including cycloadditions, reductions to amines, and rearrangements.[3] However, this high reactivity is intrinsically linked to their potential for rapid and violent decomposition, posing significant safety risks if not handled and stored correctly.[1][2][4] Organic azides are energetic materials, and their instability is exacerbated by thermal stress, shock, friction, and light.[1][5] This guide provides a comprehensive overview of the principles governing the stability of organic azides and outlines detailed protocols for their safe storage to mitigate the risks of accidental decomposition.

Understanding the Instability of Organic Azides

The thermal instability of organic azides is a consequence of the weak N-N bonds within the azide moiety and the large positive enthalpy of formation, which leads to the highly favorable exothermic release of nitrogen gas (N₂) upon decomposition.[6] The decomposition process can be initiated by a relatively low input of energy, leading to a runaway reaction and potentially an explosion.[1][6]

Several factors influence the thermal stability of an organic azide:

-

Molecular Structure and Carbon-to-Nitrogen Ratio (C/N): A primary indicator of an organic azide's stability is the ratio of carbon atoms to nitrogen atoms in the molecule.[5][7] A higher carbon content relative to the energetic azide group provides a larger heat sink, making the molecule more stable.[5]